1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzo[d][1,3]dioxole Intermediate:
- Starting from catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
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Synthesis of the Pyrimidine Derivative:
- The pyrimidine ring is synthesized via a condensation reaction involving ethylamine and appropriate aldehydes or ketones, followed by cyclization.
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Coupling Reaction:
- The benzo[d][1,3]dioxole intermediate is coupled with the pyrimidine derivative using a urea linkage. This step often requires the use of coupling reagents such as carbodiimides (e.g., DCC) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea linkage can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(methylamino)ethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(ethylamino)ethyl)urea
Comparison: Compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea exhibits unique properties due to the presence of the pyrimidine ring, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a more potent candidate for therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-3-18-15-9-16(22-11(2)21-15)19-6-7-20-17(24)23-12-4-5-13-14(8-12)26-10-25-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZZCFGCSNEEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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